REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1)#[N:2].[N-:10]=[N+:11]=[N-:12].[Na+].[Cl-].[NH4+].Cl>O.CN(C)C=O>[CH3:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]2[N:2]=[N:10][NH:11][N:12]=2)=[CH:4][CH:5]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with hexane
|
Type
|
CUSTOM
|
Details
|
triturated with 300 mL of methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure to a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1N=NNN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |